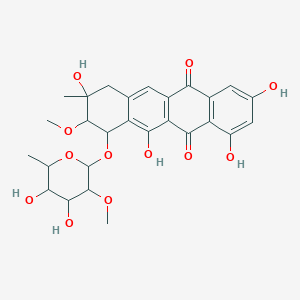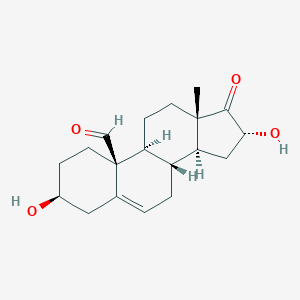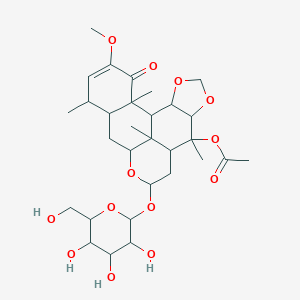![molecular formula C22H25N3O4 B236124 N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPPI belongs to the family of benzodioxine derivatives and has shown promising results in various scientific research applications.
作用机制
BPPI exerts its pharmacological effects by inhibiting the activity of enzymes and proteins such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylases (HDACs). By inhibiting these enzymes and proteins, BPPI can reduce inflammation, promote apoptosis, and inhibit tumor growth.
生化和生理效应
BPPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. BPPI has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of BPPI is its ability to selectively inhibit the activity of specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of BPPI is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research and development of BPPI. One area of interest is the development of BPPI analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BPPI in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BPPI and its potential therapeutic applications.
合成方法
The synthesis of BPPI involves a multi-step process that starts with the reaction of 4-fluoroaniline and 4-bromoacetophenone to form 4-(4-fluorophenyl)-1-phenyl-1-butanone. This intermediate product is then reacted with piperazine to form N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide. The final step involves the reaction of N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide with 1,2-dihydro-2-oxo-3H-indole-3-carboxylic acid to form BPPI.
科学研究应用
BPPI has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that BPPI has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
属性
产品名称 |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C22H25N3O4 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-22(27)16-7-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChI 键 |
VYWCVLSUOBPPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)





![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)